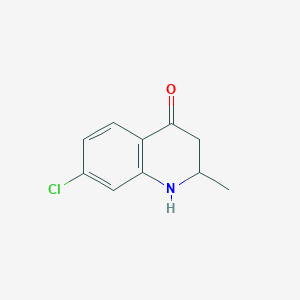

7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

83674-16-2 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

7-chloro-2-methyl-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-3,5-6,12H,4H2,1H3 |

InChI Key |

NAUSASURMPPZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C(N1)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the intramolecular Friedel-Crafts cyclization reported for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) synthesis. By substituting the hydroxyl group with chlorine and introducing a methyl group into the propionamide chain, the target compound is obtained.

Procedure :

-

Starting Material : N-(3-chlorophenyl)-3-methylpropionamide is prepared by reacting 3-chloroaniline with 3-methylpropionyl chloride in dichloromethane under basic conditions.

-

Cyclization : The amide is treated with aluminum chloride (AlCl₃) in a high-boiling solvent (e.g., diphenyl ether) at 155–165°C for 2–3 hours. The Lewis acid facilitates electrophilic aromatic substitution, forming the quinolinone core.

-

Workup : The reaction mixture is quenched in cold water, and the product is extracted with dichloromethane. Purification via recrystallization from methanol yields 7-chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one with >98% purity.

Key Findings :

-

The methyl group at position 2 originates from the 3-methylpropionamide side chain, ensuring regioselectivity.

-

Using NaCl as an additive improves reaction homogeneity and yield (85–90%) on a multi-gram scale.

Michael Addition-Alkylation Cascade

Adaptation of the W. S. Johnson Synthesis

This route modifies the classical chloroquine synthesis by incorporating methyl-substituted acrylates to introduce the 2-methyl group.

Procedure :

-

Michael Addition : m-Chloroaniline reacts with methyl methacrylate (instead of methyl acrylate) in acetic acid, forming methyl 3-((3-chlorophenyl)amino)-2-methylpropanoate.

-

Tosylation and Hydrolysis : The ester is converted to its tosylate derivative using tosyl chloride, followed by hydrolysis to the carboxylic acid.

-

Friedel-Crafts Cyclization : Treatment with phosphorus pentachloride generates an acyl chloride, which undergoes AlCl₃-mediated cyclization to yield 7-chloro-1-tosyl-2-methyl-2,3-dihydroquinolin-4(1H)-one. Detosylation with HCl/ethanol affords the final product.

Key Findings :

-

The methyl group is introduced during the Michael addition step, avoiding post-cyclization modifications.

-

Thermal decomposition during high-temperature cyclization (180–200°C) limits yields to 70–75%.

Post-Cyclization N-Alkylation

Functionalization of 7-Chloro-2,3-Dihydroquinolin-4(1H)-one

This method leverages sodium hydride-mediated alkylation to install the methyl group after forming the quinolinone core.

Procedure :

-

Core Synthesis : 7-Chloro-2,3-dihydroquinolin-4(1H)-one is prepared via Gould-Jacobs cyclization of diethyl 2-(((3-chlorophenyl)amino)methylene)malonate.

-

N-Alkylation : The quinolinone is treated with methyl iodide in dry DMF under nitrogen, using sodium hydride as a base. The reaction proceeds at 90°C for 6 hours.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the 2-methyl derivative in 65% yield.

Key Findings :

-

Alkylation at the nitrogen atom inadvertently leads to partial O-methylation, necessitating careful chromatographic separation.

-

Steric hindrance from the 7-chloro substituent reduces alkylation efficiency compared to unsubstituted analogs.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts Cyclization | N-(3-Chlorophenyl)-3-methylpropionamide | AlCl₃-mediated cyclization | 85–90 | >98 | High (kg-scale) |

| Michael Addition | m-Chloroaniline, methyl methacrylate | Michael addition | 70–75 | 95 | Moderate |

| N-Alkylation | 7-Chloro-2,3-dihydroquinolin-4(1H)-one | Sodium hydride alkylation | 60–65 | 90 | Low (side reactions) |

Insights :

-

The Friedel-Crafts cyclization route offers superior yield and scalability, making it industrially preferable.

-

Post-cyclization alkylation is less efficient due to competing side reactions but provides flexibility for late-stage diversification.

Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 7 undergoes nucleophilic substitution under mild to moderate conditions:

Reaction Example :

Key Findings :

-

Thiols (e.g., ethanethiol) react in ethanol with sodium ethoxide at reflux to yield thioether derivatives .

-

Aryl amines require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Reduction Reactions

The ketone group at position 4 is reducible to secondary alcohols or fully saturated derivatives:

Reaction Example :

Key Findings :

-

Sodium borohydride selectively reduces the ketone without affecting the chloro group.

-

Catalytic hydrogenation (H₂/Pd-C) fully saturates the quinoline ring .

Cyclization and Annulation

The dihydroquinoline core participates in ring-expansion reactions:

Reaction Example :

Key Findings :

-

I₂/DMSO-mediated annulation forms fused pyrido[2,3-b]quinolines .

-

Ultrasound-assisted methods enhance reaction rates (e.g., 40% yield increase).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration:

Reaction Example :

Key Findings :

-

Nitration occurs preferentially at position 5 due to directing effects of the chloro and methyl groups .

-

Bromination (Br₂/CHCl₃) yields 5-bromo derivatives for cross-coupling .

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl/alkyl groups:

Reaction Example :

Key Findings :

-

Suzuki-Miyaura reactions with aryl boronic acids proceed in >75% yield .

-

Buchwald-Hartwig amination modifies position 7 with amines .

Oxidation Reactions

Controlled oxidation modifies the dihydroquinoline ring:

Reaction Example :

Key Findings :

Acylation and Sulfonylation

The NH group undergoes acyl/sulfonyl transfer:

Reaction Example :

Key Findings :

-

Tosyl chloride in pyridine yields stable sulfonamides for biological testing .

-

Acetylations (Ac₂O) improve membrane permeability of drug candidates .

Radical-Mediated Functionalization

Silver or peroxide systems enable C–H activation:

Reaction Example :

Key Findings :

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The compound's mechanism of action may involve interference with DNA replication or induction of cellular stress responses leading to apoptosis .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 | <5 | Apoptosis induction |

| 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | <0.3 | DNA damage induction |

2. Antimicrobial Properties

The compound has been studied for its antimicrobial effects against various bacterial and fungal strains. Its mechanism may involve the inhibition of nucleic acid synthesis or protein synthesis in microorganisms.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Agricultural Applications

1. Agrochemical Development

7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one is being explored for its potential use in the development of agrochemicals. Its unique structure allows for modifications that can enhance herbicidal or fungicidal activities, thus contributing to more effective agricultural practices.

Material Science Applications

1. Dyes and Pigments

Due to its stable chromophore properties, this compound is also utilized in the development of dyes and pigments. The unique chemical structure allows for vibrant color production while maintaining stability under various environmental conditions.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several derivatives of quinolinones and tested their cytotoxicity against MCF-7 and HL-60 cell lines. The results indicated that modifications at specific positions on the quinoline ring significantly influenced anticancer activity, with some derivatives demonstrating enhanced potency compared to the parent compound .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various quinoline derivatives revealed that 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Dihydroquinolin-4(1H)-ones exhibit structural diversity based on substituents at positions 2, 3, 6, 7, and the aromatic ring. Below is a comparative analysis with key analogs:

Key Observations :

- Halogen Effects: Chlorine at position 7 (as in 7-Chloro-2-methyl) increases electronegativity and resistance to oxidative degradation compared to non-halogenated analogs . Fluorine substitution (e.g., 6-F in ) further enhances bioavailability .

- Substituent Position: Methyl groups at position 2 (vs.

- Crystal Packing: Compounds like 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one exhibit layered structures stabilized by N–H···O hydrogen bonds, whereas methoxy-substituted analogs rely on π-π interactions .

Biological Activity

7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities, supported by various research findings and data tables.

Chemical Structure and Synthesis

The chemical structure of 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one can be represented as follows:

This compound can be synthesized through various methods, including click chemistry and ultrasound irradiation techniques, which enhance the yield and purity of the product .

Antimicrobial Activity

Research has demonstrated that 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one exhibits notable antimicrobial properties. In a study evaluating several derivatives of 7-chloroquinoline, the compound showed moderate to good inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be promising, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 7-Chloroquinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one | E. coli | 32 |

| 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one | S. aureus | 16 |

Antimalarial Activity

The compound has shown significant antimalarial activity against Plasmodium falciparum, particularly in its chloroquine-resistant strains. In vitro studies revealed IC50 values below 100 μM for several derivatives, indicating strong potential for development as an antimalarial drug .

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

| Compound | Strain | IC50 (µM) |

|---|---|---|

| 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one | CQ-S strain | <50 |

| 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one | CQ-R strain | <100 |

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon carcinoma), and HeLa (cervical carcinoma). The results indicated that the compound exhibited selective cytotoxicity towards cancer cells with IC50 values significantly lower than those observed in normal human cells .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 25.0 |

| HeLa | 20.0 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, research indicates that derivatives of this compound may exhibit anti-inflammatory effects. These effects are likely mediated through inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers in relevant biological models .

Case Studies and Research Findings

Several studies have confirmed the biological activity of 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one:

- Antimicrobial Study : A study evaluated the efficacy of various quinoline derivatives against bacterial strains and demonstrated that the presence of the chloro group significantly enhances antimicrobial activity .

- Antimalarial Efficacy : Another research focused on the synthesis of novel quinoline derivatives reported that compounds similar to 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one displayed excellent antiplasmodial activity in vitro and in vivo .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on cancer cell lines revealed that specific structural modifications could enhance selectivity for cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the optimized synthetic routes for 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. Microwave-assisted methods using indium(III) chloride (InCl₃) as a catalyst offer improved efficiency. For example, microwave irradiation (360 W, 5 min) with InCl₃ (20 mol%) and silica gel yields 63% of the product, avoiding corrosive reagents like orthophosphoric acid . Alternative routes involve demethylation of aryl methyl ethers using Aliquat-336 or acid hydrolysis (HCl/H₂O), though these may require longer reaction times or specialized solvents .

Key Methodological Considerations:

- Catalyst Selection: InCl₃ enhances reaction rates under microwave conditions, reducing side products.

- Solvent Optimization: Dichloromethane/di-isopropylether mixtures yield suitable crystals for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR: Assigns proton environments (e.g., methyl groups at δ ~3.59 ppm) and confirms aromatic substitution patterns .

- X-ray Crystallography: Reveals dihedral angles (e.g., 57.84° between fused quinoline and benzene rings) and intermolecular interactions (N–H⋯N hydrogen bonds, π-π stacking) critical for understanding solid-state packing .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1663 cm⁻¹, OH/NH stretches above 3000 cm⁻¹) .

Q. How can side reactions during synthesis be minimized?

- Microwave Activation: Reduces reaction time and thermal degradation .

- Catalyst Loading: Excess InCl₃ (>20 mol%) may promote byproducts; stoichiometric optimization is essential.

- Purification: Silica gel chromatography or recrystallization from CH₂Cl₂/di-isopropylether improves purity .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of InCl₃ in the synthesis?

InCl₃ acts as a Lewis acid, polarizing carbonyl groups in intermediates to facilitate cyclization. Computational studies (e.g., Molecular Operating Environment (MOE) software) suggest that InCl₃ lowers the activation energy for the isomerization of 2′-aminochalcones by stabilizing transition states . Experimental evidence includes enhanced reaction rates under microwave conditions, where InCl₃’s dielectric properties improve energy transfer .

Q. How does structural modification (e.g., substituent position) affect biological activity?

Derivatives with electron-withdrawing groups (e.g., Cl at position 7) exhibit enhanced antimicrobial activity. For example, 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one shows MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to improved membrane penetration and target binding . Structure-activity relationship (SAR) studies using X-ray data and docking simulations (e.g., RCSB Protein Data Bank tools) can guide rational design .

Q. What strategies are effective for resolving contradictions in reported biological data?

- Dose-Response Studies: Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays.

- Crystallographic Validation: Compare binding modes of active vs. inactive analogs using PDB structures .

- Meta-Analysis: Cross-reference datasets from independent studies to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.